molecular formula C13H20N2 B13044233 ((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanamine

((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanamine

Cat. No.: B13044233
M. Wt: 204.31 g/mol
InChI Key: KNCVIVHOXNPVNM-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine is a chiral amine compound with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-Phenylethylamine and pyrrolidine.

    Formation of Intermediate: The ®-1-Phenylethylamine is reacted with a suitable protecting group to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Deprotection: The protecting group is removed to yield the final product, ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)acetate: Similar structure but with an acetate group.

Uniqueness

((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in studies of chiral recognition and binding.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3/t11-,12+/m1/s1

InChI Key

KNCVIVHOXNPVNM-NEPJUHHUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CN

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CN

Origin of Product

United States

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